

# Physical and chemical properties of "Methyl 4-hydroxybut-2-ynoate"

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## Compound of Interest

Compound Name: **Methyl 4-hydroxybut-2-ynoate**

Cat. No.: **B1296378**

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## An In-depth Technical Guide to Methyl 4-hydroxybut-2-ynoate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 4-hydroxybut-2-ynoate** is a bifunctional molecule containing both a hydroxyl group and a methyl ester of an acetylenic acid. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules, including heterocyclic compounds and natural product analogs. Its reactivity is centered around the electrophilic nature of the alkyne and the nucleophilicity of the hydroxyl group, allowing for a diverse range of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of **methyl 4-hydroxybut-2-ynoate**, detailed experimental protocols for its synthesis, and available spectral data.

## Physical and Chemical Properties

The physical and chemical properties of **Methyl 4-hydroxybut-2-ynoate** are summarized below. While some physical constants like melting point and density are not readily available in the literature, other key identifiers and spectral data have been well-documented.

Table 1: General and Physical Properties of **Methyl 4-hydroxybut-2-ynoate**

Property	Value	Source
Chemical Name	Methyl 4-hydroxybut-2-ynoate	<a href="#">[1]</a>
CAS Number	31555-05-2	<a href="#">[1]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	114.10 g/mol	<a href="#">[1]</a>
Physical Form	Liquid or solid/semi-solid	<a href="#">[2]</a>
Boiling Point	66–69 °C at 0.2 mmHg	<a href="#">[3]</a>
Melting Point	Not available	<a href="#">[4]</a>
Density	Not available	<a href="#">[4]</a>
Refractive Index	n <sup>22</sup> D 1.4684	<a href="#">[3]</a>
Solubility	Soluble in methanol	<a href="#">[3]</a>
Storage	Sealed in dry, 2–8°C	<a href="#">[2]</a>

Table 2: Spectral Data of **Methyl 4-hydroxybut-2-ynoate**

Spectrum Type	Data	Source
<sup>1</sup> H NMR	[(CD <sub>3</sub> ) <sub>2</sub> SO] δ: 5.57 (t, 1H, OH), 4.31 (d, 2H, CH <sub>2</sub> , J = 6 Hz), 3.79 (s, 3H, OCH <sub>3</sub> )	<a href="#">[3]</a>
<sup>13</sup> C NMR	Data not available	
Infrared (IR)	(neat) cm <sup>-1</sup> : 3410 (O-H), 2240 (C≡C), 1715 (C=O, ester)	<a href="#">[3]</a>
Mass Spectrometry	Data not available	

## Experimental Protocols

### Synthesis of Methyl 4-hydroxybut-2-ynoate

A reliable and detailed method for the synthesis of **methyl 4-hydroxybut-2-ynoate** is provided in Organic Syntheses.[3] The procedure involves the reaction of the Grignard reagent of propargyl alcohol (protected as a tetrahydropyranyl ether) with methyl chloroformate, followed by deprotection of the hydroxyl group.

#### Materials:

- Tetrahydropyranyl derivative of propargyl alcohol
- Ethylmagnesium bromide in diethyl ether
- Dry tetrahydrofuran (THF)
- Methyl chloroformate
- Anhydrous methanol
- Dowex 50W-X8 cation-exchange resin
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Diethyl ether

#### Equipment:

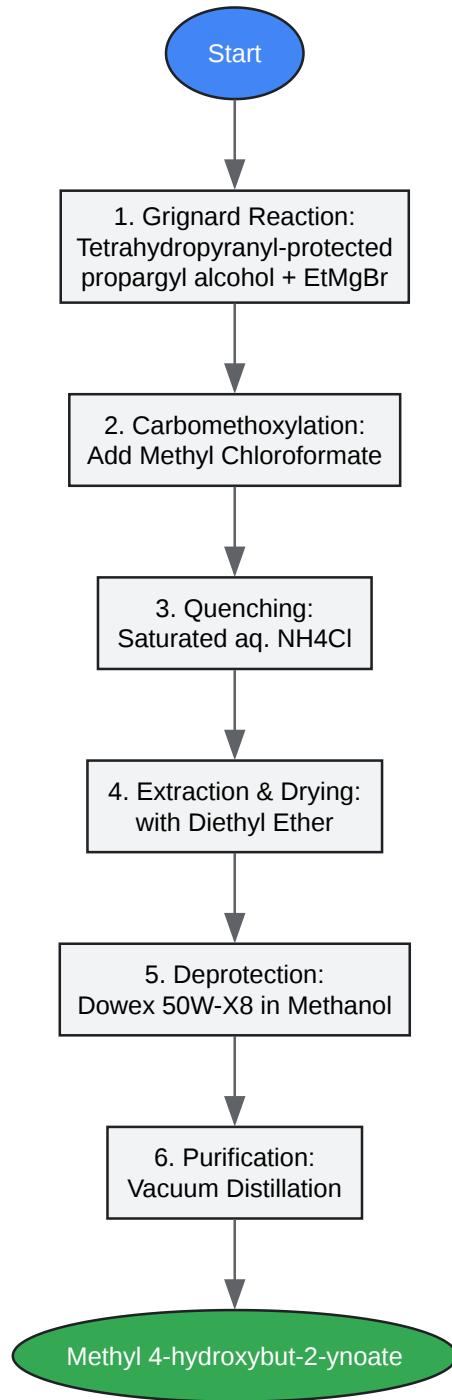
- 2-L three-necked, round-bottomed flask
- Mechanical stirrer
- Dropping funnel with nitrogen inlet
- Efficient condenser with a drying tube
- Claisen head for distillation

#### Procedure:

- Grignard Reagent Formation: A solution of the tetrahydropyranyl derivative of propargyl alcohol in dry THF is added to a stirred solution of ethylmagnesium bromide in diethyl ether under a nitrogen atmosphere.
- Carbomethoxylation: The resulting solution is cooled, and methyl chloroformate is added dropwise while maintaining the temperature below 10°C.
- Quenching: The reaction mixture is poured into a saturated aqueous ammonium chloride solution.
- Extraction and Drying: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
- Deprotection: The crude product is dissolved in anhydrous methanol, and Dowex 50W-X8 resin is added. The mixture is stirred at room temperature.
- Purification: The resin is filtered off, and the filtrate is concentrated. The residue is distilled under reduced pressure (0.2 mmHg) to yield pure **methyl 4-hydroxybut-2-ynoate** as a colorless liquid.[3]

Below is a workflow diagram illustrating the synthesis process.

## Synthesis Workflow of Methyl 4-hydroxybut-2-ynoate

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## Synthesis Workflow

# Chemical Reactivity and Potential Applications

The chemical reactivity of **methyl 4-hydroxybut-2-ynoate** is dictated by its three functional groups: the hydroxyl group, the carbon-carbon triple bond, and the methyl ester.

- **Hydroxyl Group:** The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid. It can also be protected or converted to a leaving group for subsequent nucleophilic substitution reactions.
- **Alkyne:** The electron-deficient triple bond is susceptible to nucleophilic attack, such as Michael additions. It can also participate in various cycloaddition reactions and transition-metal-catalyzed cross-coupling reactions.
- **Ester:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid or can react with nucleophiles in transesterification or amidation reactions.

This versatile reactivity profile makes **methyl 4-hydroxybut-2-ynoate** a useful precursor for the synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of  $\gamma$ -lactones, furans, and other heterocyclic systems through intramolecular cyclization reactions.

## Biological Activity

Currently, there is limited information available in the public domain regarding the specific biological activity or its involvement in signaling pathways. Further research is required to explore the potential pharmacological properties of this compound.

## Safety Information

**Methyl 4-hydroxybut-2-ynoate** is a combustible liquid and is reported to cause skin and serious eye irritation.<sup>[1]</sup> It may also cause respiratory irritation.<sup>[1]</sup> Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

## Conclusion

**Methyl 4-hydroxybut-2-ynoate** is a valuable and versatile building block in organic synthesis. This guide has summarized its key physical and chemical properties, provided a detailed

experimental protocol for its preparation, and outlined its chemical reactivity. While some physical data remains to be determined, the available information provides a solid foundation for its use in research and development. The lack of data on its biological activity presents an opportunity for future investigation into the potential pharmacological applications of this and related compounds.

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## References

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